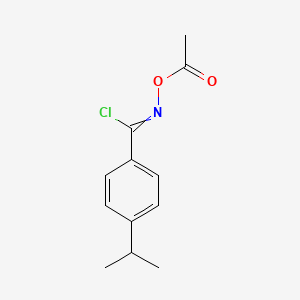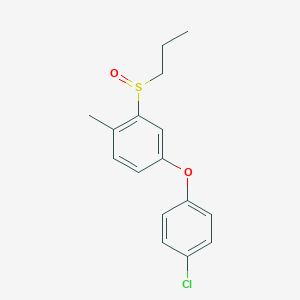
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with methyl iodide to form 4-chlorophenyl methyl ether. This intermediate is then subjected to a sulfoxidation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the propane-1-sulfinyl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfinyl group is reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfonyl)benzene: This compound contains a nitro group instead of a methyl group and a sulfonyl group instead of a sulfinyl group. It has different chemical reactivity and biological properties.
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene: Similar to the previous compound but with a sulfonyl group, it exhibits distinct chemical and biological characteristics.
(Trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a chlorophenoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
61166-64-1 |
|---|---|
Molekularformel |
C16H17ClO2S |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
4-(4-chlorophenoxy)-1-methyl-2-propylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
OKVCTDPOICWNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
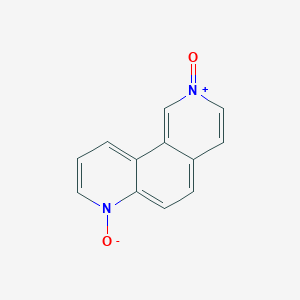
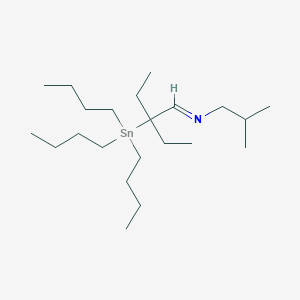
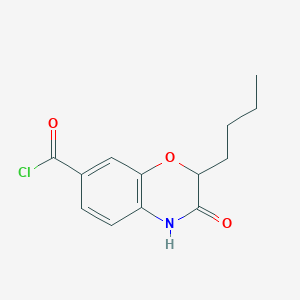
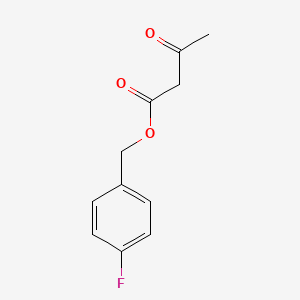

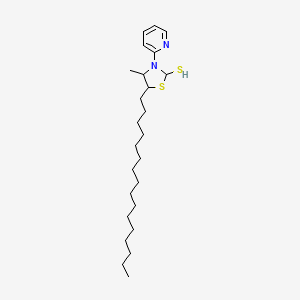

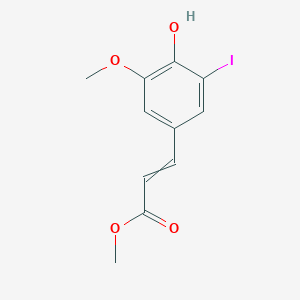
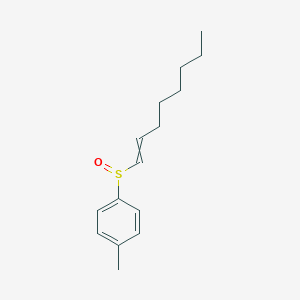

![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)

